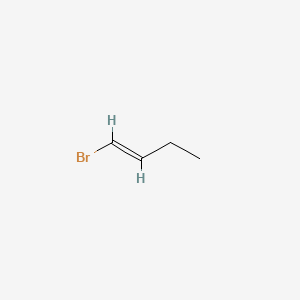

1-Bromo-1-butene

Descripción

Significance in Organic Synthesis Research

1-Bromo-1-butene is a recognized reagent and building block in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals. ontosight.ailookchem.com Its utility stems from the reactivity of the carbon-bromine bond, which allows for its participation in a variety of reactions to form more complex molecules. ontosight.ai The compound serves as a starting material for producing a range of other organic compounds, such as alcohols, ethers, and esters. lookchem.com Its role as a key intermediate has been highlighted in the total synthesis of complex natural products, demonstrating its importance in advanced organic chemistry. sigmaaldrich.com

Overview of Vinylic Halide Reactivity

Vinylic halides, the class of compounds to which this compound belongs, exhibit distinct reactivity compared to their saturated counterparts, alkyl halides. britannica.comrajdhanicollege.ac.in In vinylic halides, the halogen atom is bonded directly to an sp²-hybridized carbon of an alkene. doubtnut.comrajdhanicollege.ac.in This configuration leads to several key reactivity traits:

Nucleophilic Substitution: Vinylic halides are generally unreactive toward bimolecular nucleophilic substitution (SN2) reactions. britannica.comlibretexts.org This low reactivity is attributed to the increased strength of the carbon-halogen bond, which possesses partial double-bond character due to resonance between the halogen's lone pairs and the π-system of the double bond. rajdhanicollege.ac.in Furthermore, steric hindrance impedes the backside attack required for an SN2 mechanism. libretexts.org

Elimination Reactions: Despite their reluctance to undergo substitution, vinylic halides can participate in elimination reactions, typically requiring very strong bases to proceed. britannica.comfiveable.me These reactions, such as dehydrohalogenation, result in the formation of alkynes. fiveable.me

Addition Reactions: The double bond in vinylic halides allows them to undergo addition reactions, similar to other alkenes. britannica.com

Organometallic Reactions: Vinylic halides readily form organometallic reagents, such as Grignard reagents, and are excellent substrates in various metal-catalyzed cross-coupling reactions. britannica.comresearchgate.net This reactivity is central to their utility in modern organic synthesis.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-1-bromobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-2-3-4-5/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXHPSPHPKXTPA-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067650 | |

| Record name | 1-Butene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31844-98-1, 32620-08-9 | |

| Record name | 1-Butene, 1-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031844981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1-Bromo-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032620089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butene, 1-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromobut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Bromo 1 Butene

Direct Synthesis of 1-Bromo-1-butene

The direct synthesis of this compound can be primarily achieved through two main pathways: the addition of hydrogen bromide to but-1-yne and the reaction of 1-butene (B85601) with specific halogenating agents.

Addition of Hydrogen Bromide to But-1-yne

The reaction of but-1-yne with hydrogen bromide (HBr) can lead to the formation of this compound. This process can proceed through different mechanisms, yielding different isomers. When the reaction is carried out in the presence of peroxides, such as benzoyl peroxide, it follows an anti-Markovnikov addition via a radical mechanism. doubtnut.com This results in the bromine atom adding to the terminal carbon atom of the alkyne, yielding this compound. doubtnut.com

Conversely, in the absence of peroxides, the reaction proceeds via an electrophilic addition mechanism (Markovnikov addition). In this case, the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromide ion adds to the more substituted carbon, leading to the formation of 2-bromo-1-butene. brainly.com If an excess of HBr is used, further addition can occur, leading to the formation of 2,2-dibromobutane. doubtnut.com

Table 1: Synthesis of Bromobutenes from But-1-yne and HBr

| Reactants | Conditions | Major Product(s) | Mechanism |

|---|---|---|---|

| But-1-yne + HBr | Peroxides (e.g., benzoyl peroxide) | This compound | Radical (Anti-Markovnikov) doubtnut.com |

| But-1-yne + HBr | No peroxides | 2-Bromo-1-butene | Electrophilic (Markovnikov) brainly.com |

Reaction of 1-Butene with Halogenating Agents (e.g., Bromine, Hydrogen Bromide)

The reaction of 1-butene with hydrogen bromide can also produce bromobutane isomers. In the absence of radical initiators, the reaction follows Markovnikov's rule, where the electrophilic addition of HBr to 1-butene yields 2-bromobutane (B33332) as the major product. chemistryscore.comechemi.com This is because the secondary carbocation intermediate formed during the reaction is more stable than the primary carbocation. chemistryscore.com

However, in the presence of peroxides, the reaction proceeds via a free-radical mechanism, leading to the anti-Markovnikov product, 1-bromobutane (B133212). chemistryscore.combrainly.indoubtnut.com The addition of bromine (Br2) to 1-butene, typically in an inert solvent like carbon tetrachloride, results in the formation of 1,2-dibromobutane (B1584511) through an electrophilic addition mechanism involving a cyclic bromonium ion intermediate. docbrown.infoquora.com

Synthesis and Formation of Related Bromobutene Isomers

The synthesis of other bromobutene isomers, such as 3-bromo-1-butene (B1616935) and 1-bromo-2-butene, is often achieved through addition reactions to conjugated dienes like 1,3-butadiene (B125203).

Electrophilic Addition to 1,3-Butadiene Yielding Bromobutenes

The electrophilic addition of hydrogen bromide to 1,3-butadiene results in a mixture of two main products: 3-bromo-1-butene (1,2-addition product) and 1-bromo-2-butene (1,4-addition product). vaia.comlibretexts.org The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. libretexts.orgjove.com

The product distribution is highly dependent on the reaction temperature. jove.com

At lower temperatures (e.g., -80°C), the reaction is under kinetic control, and the major product is the 1,2-adduct, 3-bromo-1-butene. This is because the transition state leading to this product has a lower activation energy. jove.comstackexchange.com

At higher temperatures (e.g., 40°C), the reaction is under thermodynamic control, and the major product is the more stable 1,4-adduct, 1-bromo-2-butene. jove.comvedantu.com

Table 2: Product Distribution in the Electrophilic Addition of HBr to 1,3-Butadiene

| Temperature | Control | Major Product | Minor Product |

|---|---|---|---|

| Low (e.g., -80°C) | Kinetic | 3-Bromo-1-butene (1,2-adduct) | 1-Bromo-2-butene (1,4-adduct) jove.comstackexchange.com |

Radical Addition Pathways in Bromobutene Formation

Radical addition of hydrogen bromide to 1,3-butadiene, typically initiated by peroxides, predominantly yields the 1,4-addition product, 1-bromo-2-butene. lumenlearning.commasterorganicchemistry.com The mechanism involves the formation of a resonance-stabilized allylic radical. The bromine radical adds to one of the terminal carbons of the diene, and the resulting allylic radical then abstracts a hydrogen atom from HBr. lumenlearning.commasterorganicchemistry.com

Allylic bromination of 1-butene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator also produces a mixture of bromobutene isomers. stackexchange.comvedantu.com This reaction proceeds via an allylic radical intermediate, which has resonance structures. This leads to the formation of both 3-bromo-1-butene and 1-bromo-2-butene (as a mixture of cis and trans isomers). stackexchange.comchemistrysteps.com

Conversion and Derivatization Strategies from Precursor Compounds

Bromobutene isomers can also be synthesized from other precursor compounds. For instance, 2-substituted 1,3-butadienes can be prepared in a two-step process starting from commercially available trans-1,4-dibromo-2-butene. nih.gov In this method, a cuprate (B13416276) addition reaction with an alkyl Grignard reagent leads to the formation of a 3-alkyl-4-bromo-1-butene via an SN2' substitution. Subsequent dehydrohalogenation of this intermediate yields the desired 2-alkyl-1,3-butadiene. nih.gov

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound is a significant objective in organic chemistry, as the geometric (E/Z) and chiral nature of the molecule can profoundly influence the outcome of subsequent reactions and the properties of the final products. Stereoselectivity refers to the preferential formation of one stereoisomer over another. msu.eduinflibnet.ac.in Methodologies that allow for precise control over the stereochemical configuration are crucial for applications in areas such as natural product synthesis and materials science. inflibnet.ac.in

Control of E/Z Stereochemistry

The E/Z designation in alkenes like this compound is determined by the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on the double bond carbons. libretexts.org For this compound, at carbon-1, bromine has a higher priority than the hydrogen atom. At carbon-2, the ethyl group has a higher priority than the hydrogen atom. When the higher priority groups (bromine and the ethyl group) are on the same side of the double bond, the isomer is designated as (Z). When they are on opposite sides, it is the (E) isomer. libretexts.org Achieving control over this geometry is a key challenge in synthetic chemistry.

A highly stereoselective method for preparing (Z)-1-bromo-1-alkenes involves the microwave-assisted debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. organic-chemistry.org This reaction, conducted in dimethylformamide (DMF) with triethylamine (B128534) (Et₃N) as a base, proceeds rapidly (0.2–1.0 minutes) and in high yields with excellent selectivity for the Z-isomer. organic-chemistry.org The stereoselectivity is influenced by the substituents on the starting material; electron-donating groups and significant steric hindrance can diminish the Z-selectivity. organic-chemistry.org

Table 1: Stereoselective Synthesis of (Z)-1-Bromo-1-alkenes via Microwave Irradiation organic-chemistry.org

This table illustrates the results from the debrominative decarboxylation of various anti-2,3-dibromoalkanoic acids to form (Z)-1-bromo-1-alkenes.

| Starting Material (anti-2,3-dibromoalkanoic acid) | Product ((Z)-1-bromo-1-alkene) | Yield (%) | Z/E Ratio |

|---|---|---|---|

| 2,3-Dibromo-3-phenylpropanoic acid | (Z)-(2-bromovinyl)benzene | 98 | >99:1 |

| 2,3-Dibromo-3-(4-methylphenyl)propanoic acid | 1-((Z)-2-bromovinyl)-4-methylbenzene | 96 | >99:1 |

| 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid | 1-((Z)-2-bromovinyl)-4-methoxybenzene | 95 | 95:5 |

Other strategies for controlling E/Z stereochemistry include stereospecific elimination reactions, such as the E2 mechanism, where the stereochemistry of the starting material dictates the geometry of the resulting alkene. inflibnet.ac.in Additionally, a mixture of E/Z isomers of a related compound, 1-bromo-1-fluoroalkenes, can be isomerized to favor one isomer (e.g., through photolysis) before being used in a subsequent stereoselective cross-coupling reaction to produce a product with high stereochemical purity. acs.org

Enantioselective Approaches to Chiral Bromobutenes

While this compound itself is achiral, derivatives of this compound can possess one or more stereogenic centers. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. msu.edu This is often achieved through catalysis or the use of chiral auxiliaries. organic-chemistry.orgshu.ac.uk

A notable method involves the synthesis of chiral 1-bromo-2-amino-3-butene derivatives from homoallylic trichloroacetimidates. rsc.org This reaction proceeds through a domino pathway involving bromo-cyclization and elimination, mediated by N-bromoacetamide (NBA) in DMF at 90 °C. This approach provides access to synthetically useful chiral building blocks in moderate to excellent yields. rsc.org

Table 2: Synthesis of Chiral 1-Bromo-2-amino-3-butene Derivatives rsc.org

This table shows the synthesis of various chiral 1-bromo-2-amino-3-butene derivatives from the corresponding homoallylic trichloroacetimidates.

| Starting Substrate (Homoallylic Trichloroacetimidate) | Product (1-Bromo-2-amino-3-butene derivative) | Yield (%) |

|---|---|---|

| (S,E)-N-(1-phenylpent-4-en-2-yl)-2,2,2-trichloroacetimidate | (S,E)-N-(5-bromopent-3-en-2-yl)-N-(1-phenylethyl)acetamide | 85 |

| (S,E)-N-(1,3-diphenylprop-2-en-1-yl)-2,2,2-trichloroacetimidate | (S,E)-N-(4-bromo-1,3-diphenylbut-1-en-1-yl)acetamide | 78 |

General strategies for enantioselective synthesis that could be applied to produce chiral bromobutene derivatives include the use of chiral catalysts, such as rhodium complexes for 1,4-addition reactions or chiral Brønsted acids for isomerizations. organic-chemistry.orgrsc.org Another established approach is the use of chiral auxiliaries. For instance, a substrate can be attached to a chiral molecule, like dimethyl tartrate, to create a diastereomeric mixture. shu.ac.uk After separation of the diastereomers, the chiral auxiliary is cleaved, yielding the desired enantiomerically enriched bromo-compound. shu.ac.uk These methods represent powerful tools for expanding the chemical space and utility of chiral brominated alkenes in asymmetric synthesis. rsc.org

Reaction Mechanisms and Reactivity of 1 Bromo 1 Butene

Addition Reactions

Electrophilic Addition Mechanisms on the Alkene Moiety

The alkene moiety in 1-bromo-1-butene allows it to undergo electrophilic addition reactions. When a reagent like hydrogen bromide (HBr) adds to an unsymmetrical alkene, the reaction typically follows Markovnikov's rule, which states that the hydrogen atom adds to the vinylic carbon that has the greater number of hydrogen atoms. jove.com This rule is based on the formation of the most stable carbocation intermediate during the reaction. jove.commasterorganicchemistry.com The stability of carbocations follows the order: tertiary > secondary > primary. jove.com

In the case of this compound, the presence of the bromine atom influences the regioselectivity of the addition. The bromine atom exerts a -I (negative inductive) effect, which withdraws electron density, and a +M (positive mesomeric or resonance) effect, where its lone pairs can be delocalized. stackexchange.com When considering the electrophilic addition of HBr to a similar compound, vinyl bromide, the resonance effect stabilizes a positive charge on the carbon atom adjacent to the bromine, making the terminal carbon (beta-carbon) more nucleophilic. stackexchange.com The addition of an electrophile (like H⁺) therefore occurs at the beta-carbon, leading to a carbocation on the alpha-carbon (the carbon bearing the bromine). This carbocation is stabilized by the resonance effect of the adjacent bromine atom. stackexchange.com The subsequent attack by the bromide ion (Br⁻) results in the formation of a geminal dihalide. stackexchange.com

The general mechanism for the electrophilic addition of HBr proceeds in two steps:

Protonation of the double bond : The π electrons of the alkene act as a base, attacking the acidic proton of HBr. This is the slow, rate-determining step and results in the formation of the most stable carbocation intermediate. jove.comlibretexts.org

Nucleophilic attack : The resulting halide ion (Br⁻) acts as a nucleophile and rapidly attacks the electrophilic carbocation, forming the final product. libretexts.org

The high electron density of the carbon-carbon double bond can also induce a dipole in non-polar reagents like bromine (Br₂), allowing them to act as electrophiles and initiate the addition reaction. chemistrystudent.com

Radical Addition Pathways to this compound and Related Structures

In the presence of peroxides, light, or high temperatures, the addition of HBr to alkenes can proceed via a radical chain mechanism. libretexts.orglibretexts.org This pathway leads to an "anti-Markovnikov" product, where the bromine atom adds to the less substituted carbon of the double bond. libretexts.orgtutorsglobe.com This phenomenon was first noted due to conflicting results in HBr additions, where the presence of peroxide contaminants led to 1-bromobutane (B133212) from 1-butene (B85601), contrary to the expected 2-bromobutane (B33332). libretexts.orgtutorsglobe.com

The synthesis of this compound itself can be achieved through the radical addition of HBr to but-1-yne in the presence of a radical initiator like benzoyl peroxide. doubtnut.com This reaction proceeds via an anti-Markovnikov addition to the alkyne. doubtnut.com

The radical addition mechanism consists of three main stages: scienceskool.co.ukphysicsandmathstutor.com

Initiation : The weak O-O bond of the peroxide initiator breaks homolytically upon heating to form alkoxy radicals. These radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.orglibretexts.org

Propagation : This is a chain reaction stage with two key steps. savemyexams.com First, the bromine radical adds to the alkene's π-bond. This addition is regioselective, occurring in a way that forms the more stable carbon radical intermediate. libretexts.orglibretexts.org For an alkene like 1-butene, the bromine adds to the terminal carbon to form a more stable secondary radical rather than a primary one. Second, this carbon radical abstracts a hydrogen atom from another HBr molecule, yielding the alkyl bromide product and regenerating a bromine radical, which can continue the chain. libretexts.org

Termination : The reaction ceases when two radicals collide and combine, for example, two bromine radicals forming Br₂. libretexts.org

This radical pathway is particularly effective for HBr; it is generally unfavorable for HCl and HI because one of the propagation steps becomes endothermic. libretexts.orgtutorsglobe.com

Nucleophilic Substitution Reactions

Vinylic Substitution Mechanisms

Vinylic halides such as this compound are generally unreactive toward nucleophilic substitution reactions. dalalinstitute.com This reduced reactivity is attributed to the increased strength of the carbon-halogen bond, which gains partial double-bond character due to resonance between the halogen's lone pairs and the alkene's π-system. dalalinstitute.com This makes the C-Br bond more difficult to break.

Despite this, vinylic substitution can occur under specific conditions. Theoretical and experimental studies have identified potential concerted bimolecular mechanisms (SₙV2), which were previously considered unlikely. researchgate.net Two distinct SₙV2 pathways have been proposed:

SₙVσ : This mechanism involves a nucleophilic attack in the molecular plane on the σ* antibonding orbital of the C-Br bond, resulting in an inversion of configuration at the sp² carbon. researchgate.net

SₙVπ : This pathway involves an out-of-plane attack by the nucleophile on the π* orbital, which leads to retention of stereochemistry. researchgate.net

Intramolecular vinylic substitutions have been observed where moieties such as alcohol, thiol, or sulfonamide act as internal nucleophiles, leading to the formation of heterocyclic compounds. researchgate.netresearchgate.net Density functional theory (DFT) calculations suggest that when oxygen, nitrogen, or carbon nucleophiles are involved, the cyclization tends to proceed through the SₙVσ mechanism. researchgate.net In contrast, sulfur nucleophiles can utilize both SₙVσ and SₙVπ pathways. researchgate.net

Allylic Substitution (SN1, SN2') in Related Bromobutenes and Its Mechanistic Implications for Unsaturated Bromides

While this compound is a vinylic halide, its isomer, 3-bromo-1-butene (B1616935), is an allylic halide. Allylic systems (where the halogen is bonded to a carbon adjacent to a C=C double bond) exhibit distinct reactivity in nucleophilic substitutions. fiveable.meucalgary.ca The presence of a double bond at the β-carbon enhances the rate of nucleophilic substitution. dalalinstitute.com

Allylic halides like 3-bromo-1-butene can readily undergo Sₙ1 reactions because the departure of the leaving group generates a resonance-stabilized allylic carbocation. dalalinstitute.comfiveable.mepressbooks.pub In this intermediate, the positive charge is delocalized over two carbon atoms, which significantly increases its stability. fiveable.meualberta.ca Consequently, both 3-bromo-1-butene (a secondary halide) and 1-bromo-2-butene (a primary halide) undergo Sₙ1 reactions at nearly identical rates. brainly.comyoutube.com This is because both form the same resonance-stabilized allylic carbocation intermediate upon ionization, and the formation of this carbocation is the rate-determining step in an Sₙ1 reaction. brainly.combyjus.com

The attack of a nucleophile on the allylic carbocation can occur at either of the carbons sharing the positive charge, potentially leading to a mixture of products, including rearranged "1,4-addition" products. chemistrynotmystery.comlibretexts.org

Allylic substrates can also undergo Sₙ2 reactions. However, a competing mechanism known as Sₙ2' (Sₙ2 prime) is also possible. In an Sₙ2' reaction, the nucleophile attacks the double bond at the carbon furthest from the leaving group (the γ-carbon) in a concerted step, causing the π-bond to shift and the leaving group to be expelled from the α-carbon. This results in an "allylic rearrangement." masterorganicchemistry.com

| Mechanism | Substrate Type | Key Intermediate/Transition State | Stereochemistry | Reactivity Determinants |

|---|---|---|---|---|

| Sₙ1 | Allylic (e.g., 3-bromo-1-butene) | Resonance-stabilized allylic carbocation brainly.com | Racemization | Carbocation stability, solvent polarity byjus.comslideshare.net |

| Sₙ2 | Allylic (less hindered) | Bimolecular transition state dalalinstitute.com | Inversion of configuration masterorganicchemistry.com | Steric hindrance, nucleophile strength masterorganicchemistry.com |

| Sₙ2' | Allylic | Concerted attack at γ-carbon | Allylic rearrangement masterorganicchemistry.com | Substrate structure, nucleophile |

| SₙV (Vinylic) | Vinylic (e.g., this compound) | Concerted (SₙVσ or SₙVπ) researchgate.net | Inversion (SₙVσ) or Retention (SₙVπ) researchgate.net | Generally low reactivity, requires specific conditions dalalinstitute.com |

Organometallic Chemistry and Cross-Coupling Reactions

The presence of a carbon-bromine bond and a vinyl group makes this compound a versatile substrate in organometallic chemistry, particularly for the formation of organometallic reagents and as a partner in various cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex carbon skeletons.

This compound and its isomers can be converted into highly reactive organometallic species, such as Grignard reagents and organolithium compounds. These reagents effectively act as sources of nucleophilic carbon and are widely used for forming new carbon-carbon bonds.

Grignard Reagents: The reaction of bromobutenes with magnesium metal in an ethereal solvent like dry ether or tetrahydrofuran (B95107) (THF) leads to the formation of the corresponding Grignard reagent. brainly.inchemicalforums.com For instance, treating 1-bromo-2-butene or 3-bromo-1-butene with magnesium yields an allylic Grignard reagent. brainly.inchemicalforums.com This reagent exists as a resonance-stabilized allylic carbanion. brainly.in Consequently, when this Grignard reagent is hydrolyzed with water, it produces a mixture of 1-butene and 2-butene, reflecting the different resonance structures of the carbanion intermediate. brainly.inchemicalforums.com The formation of these organometallic reagents is sensitive to reaction conditions; the metal must be clean and finely divided, and the solvent must be anhydrous and free of oxygen. msu.edu

Organolithium Compounds: Organolithium reagents can also be prepared from bromobutenes. A common method is the reaction with lithium metal, which contains a small amount of sodium (1-3%). wikipedia.org For example, 1-bromobutane is a precursor to n-butyllithium. wikipedia.org In the case of this compound, reaction with butyllithium (B86547) (BuLi) in hexane (B92381) can lead to the formation of the corresponding vinyllithium (B1195746) reagent. beilstein-journals.org These reagents are highly reactive and must be handled under inert atmospheres to prevent reaction with atmospheric moisture and oxygen. msu.edu

The general structure of these organometallic reagents makes them incompatible with functional groups that are even weakly acidic, such as alcohols, as the organometallic compound will be protonated and rendered unreactive. msu.edu

Table 1: Formation of Organometallic Reagents from Bromobutenes

| Starting Material | Reagent | Solvent | Product |

| 1-Bromo-2-butene | Mg | Dry Ether | Allylic Grignard Reagent |

| 3-Bromo-1-butene | Mg | Dry Ether | Allylic Grignard Reagent |

| This compound | BuLi | Hexane | Vinyllithium Reagent |

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of organic fragments. These methods are characterized by their high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. For example, (E)-1-bromo-1-butene can be coupled with ethynylcyclohexane (B1294493) in a two-step process involving a Suzuki coupling to synthesize ((1E,3E)-hexa-1,3-dien-1-yl)cyclohexane. chegg.comchegg.com The reaction of 9-alkyl-9-borabicyclo[3.3.1]nonanes (9-alkyl-9-BBNs) with 1-bromo-1-phenylthioethene in the presence of a palladium catalyst and a base also proceeds readily to give vinylic sulfides. researchgate.net The hydroboration of terminal double bonds is generally faster than that of halogenated double bonds, which allows for selective reactions. uwindsor.ca

Carbonylative Cross-Coupling: In the presence of carbon monoxide, 1-halo-1-alkenes like this compound can undergo carbonylative cross-coupling with organoboranes. oup.com This reaction, catalyzed by a palladium complex, inserts a carbonyl group between the organic fragments, leading to the formation of α,β-unsaturated ketones. oup.com The reaction typically proceeds via oxidative addition of the haloalkene to the Pd(0) catalyst, followed by CO insertion, transmetalation from the organoborane, and reductive elimination to yield the ketone. oup.com

Other Cross-Coupling Reactions: While specific examples for this compound are less detailed in the provided context, the general reactivity of vinyl bromides suggests their utility in other major cross-coupling reactions like the Heck, Stille, and Negishi reactions. These reactions offer powerful tools for C-C bond formation. For instance, palladium-catalyzed reactions of organoboranes with organic halides are well-established for creating aryl, 1-alkenyl, and alkyl-substituted compounds. uwindsor.ca Nickel-catalyzed cross-coupling reactions are also effective, particularly for coupling with organic boron compounds where the boron is attached to an sp2 carbon. epo.org

Table 2: Examples of Catalytic Cross-Coupling Reactions with Bromobutenes

| Reaction Name | Substrates | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | (E)-1-bromo-1-butene, Ethynylcyclohexane | Palladium Catalyst | Conjugated Diene |

| Suzuki-Miyaura Coupling | 9-Alkyl-9-BBNs, 1-Bromo-1-phenylthioethene | Pd(PPh₃)₄, NaOH | Vinylic Sulfide |

| Carbonylative Cross-Coupling | 9-Alkyl-9-BBN, 1-Halo-1-alkene | Pd(PPh₃)₄, K₃PO₄, CO | α,β-Unsaturated Ketone |

Formation of Organometallic Reagents from Bromobutenes (e.g., Grignard Reagents, Organolithium Compounds)

Polymerization Reactions of this compound

The vinyl group in this compound allows it to participate in polymerization reactions, leading to the formation of polymers with potentially interesting properties due to the presence of the bromine atom.

This compound can undergo polymerization through various mechanisms, including radical and cationic pathways.

Radical Polymerization: The double bond in this compound can be susceptible to radical attack, initiating a chain-growth polymerization process. This can be initiated by radical initiators like peroxides. libretexts.org The process involves the repeated addition of monomer units to a growing polymer chain that has a radical active center. youtube.com This method can be used to form polybutenes, which have applications as adhesives and sealants.

Cationic Polymerization: Cationic polymerization is another potential route for the homopolymerization of this compound, although specific studies on this monomer are not extensively detailed in the provided results. Generally, cationic polymerization is initiated by electrophiles, such as Lewis acids (e.g., AlCl₃, BF₃) in the presence of a co-initiator like water. wikipedia.org The monomers suitable for this type of polymerization are typically those with electron-donating groups that can stabilize the resulting carbocationic propagating species. wikipedia.org

This compound can be copolymerized with other monomers to tailor the properties of the resulting materials. The incorporation of the bromo-functionalized monomer can introduce specific functionalities into the polymer chain.

Copolymerization of ethylene (B1197577) with ω-bromoalkenes, such as 11-bromo-1-undecene, has been achieved using metallocene catalysts to produce brominated polyethylene. mdpi.com However, attempts to copolymerize propylene (B89431) with 4-bromo-1-butene (B139220) under similar conditions were unsuccessful, suggesting that the chain length of the halogenated olefin is a critical parameter. mdpi.com In some cases, the presence of a halogenated comonomer can influence the catalyst activity and the incorporation ratio of the comonomer into the polymer chain. researchgate.net For instance, in the copolymerization of ethylene with N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters (synthesized from vinyl bromides like 4-bromo-1-butene), a titanium complex catalyst was used effectively. mdpi.com The resulting copolymers showed high molecular weights and the incorporation of the polar comonomer improved the hydrophilicity of the material. mdpi.com

Table 3: Polymerization of Brominated Butenes

| Polymerization Type | Monomer(s) | Initiator/Catalyst | Key Findings |

| Radical Polymerization | This compound | Peroxides | Forms polybutenes for adhesives and sealants. |

| Copolymerization | Propylene, 4-Bromo-1-butene | Metallocene | Unsuccessful copolymerization, only homo-polypropylene formed. mdpi.com |

| Copolymerization | Ethylene, N-acetyl-O-(but-3-enyl)-l-tyrosine ethyl ester | Titanium Complex | Produced high molecular weight copolymers with improved hydrophilicity. mdpi.com |

Homopolymerization Pathways

Rearrangement Reactions (e.g., Allylic Rearrangements) in Bromobutene Systems

Bromobutene systems are prone to rearrangement reactions, particularly allylic rearrangements, due to the formation of resonance-stabilized allylic intermediates.

An allylic rearrangement involves the shift of a double bond in conjunction with the migration of a substituent. In the context of bromobutenes, this is often observed during nucleophilic substitution or addition reactions. For example, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521) yields a mixture of 2-buten-1-ol and 3-buten-2-ol, the latter being a product of allylic rearrangement. wikipedia.org This occurs via an allylic carbocation intermediate where the nucleophile can attack at either of the two carbons sharing the positive charge. ualberta.ca

Similarly, allylic bromination of 1-butene with N-bromosuccinimide (NBS) can lead to a mixture of products. stackexchange.com The reaction proceeds through an allylic radical intermediate which is resonance-stabilized. Bromine can then add to either end of the conjugated system, resulting in both 3-bromo-1-butene and 1-bromo-2-butene. stackexchange.commasterorganicchemistry.com The product distribution can be influenced by reaction conditions, with the thermodynamically more stable product (often the more substituted alkene) being favored at higher temperatures. ualberta.ca For example, 3-bromo-1-butene can isomerize to the more stable 1-bromo-2-butene at elevated temperatures. ualberta.ca

Stereochemical Investigations in 1 Bromo 1 Butene Chemistry

Characterization of E/Z Stereoisomers

1-Bromo-1-butene exists as two geometric isomers, designated as (E) and (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgsavemyexams.com In the (E) isomer (trans), the higher priority groups on each carbon of the double bond are on opposite sides. libretexts.orgsavemyexams.commsu.edu Conversely, in the (Z) isomer (cis), these groups are on the same side. libretexts.orgsavemyexams.commsu.edu For this compound, the bromine atom and the ethyl group are the higher priority groups.

The characterization and differentiation of these isomers are accomplished through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. In ¹H NMR, the chemical shifts and coupling constants of the vinylic protons are distinct for each isomer. Infrared (IR) spectroscopy can also be used, with characteristic C=C stretching frequencies appearing in the range of 1650–1680 cm⁻¹.

The physical properties of the E/Z isomers also differ. For instance, the boiling point of the (Z) isomer is 359.30 K, while the (E) isomer has a slightly higher boiling point of 366.0 K. This difference can be attributed to variations in molecular packing and intermolecular forces.

Separation of the E and Z isomers can be achieved using chromatographic methods. High-performance liquid chromatography (HPLC) with a reverse-phase column is an effective technique. sielc.com A mobile phase consisting of acetonitrile (B52724), water, and an acid like phosphoric or formic acid allows for the separation of the isomers. sielc.com Another approach involves the use of ion exchange resins, particularly those exchanged with silver or copper ions, which can selectively interact with the double bonds of the isomers to facilitate separation. google.com

Table 1: Spectroscopic and Physical Data for this compound Isomers

| Property | (E)-1-Bromo-1-butene | (Z)-1-Bromo-1-butene |

| CAS Number | 31844-98-1 | 31849-78-2 |

| Boiling Point | 94.7 °C (367.85 K) at 760 mmHg | 86.15 °C (359.3 K) |

| ¹H NMR | Distinct chemical shifts for vinylic protons | Distinct chemical shifts for vinylic protons |

| ¹³C NMR | C1: δ 110–120 ppm, C2: δ 30–40 ppm | C1: δ 110–120 ppm, C2: δ 30–40 ppm |

| IR Spectroscopy | C=C stretch: 1650–1680 cm⁻¹, C-Br stretch: 500–600 cm⁻¹ | C=C stretch: 1650–1680 cm⁻¹, C-Br stretch: 500–600 cm⁻¹ |

This table is interactive. Users can sort and filter the data.

Diastereoselective and Enantioselective Control in Reactions Involving Bromobutenes

When this compound reacts with other chiral molecules or in the presence of a chiral catalyst, the formation of diastereomers or enantiomers can be controlled.

Diastereoselective control refers to the preferential formation of one diastereomer over another. For example, in an addition reaction to the double bond of this compound, the approaching reagent may favor one face of the double bond over the other due to steric or electronic interactions with the existing substituents, leading to a diastereomeric excess of one product.

Enantioselective control involves the selective formation of one enantiomer over its mirror image. This is typically achieved using chiral catalysts or reagents that create a chiral environment for the reaction. For instance, a nucleophilic substitution reaction on this compound could be rendered enantioselective by using a chiral nucleophile or a chiral ligand on a metal catalyst. While specific examples for this compound are not detailed in the provided search results, the principles of asymmetric synthesis are broadly applicable.

The ability to control the stereochemical outcome of reactions involving this compound is crucial for the synthesis of complex molecules with specific three-dimensional structures, which is of high importance in fields such as medicinal chemistry and materials science.

Computational Chemistry and Theoretical Studies of 1 Bromo 1 Butene Reactivity

Ab Initio Quantum Mechanical Studies of Energetics and Transition States

Ab initio quantum mechanical methods are foundational computational techniques based on the principles of quantum mechanics without the use of empirical parameters. numberanalytics.com Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)) provide a rigorous approach to studying molecular systems. mckendree.eduacs.org These calculations are crucial for determining the energetics of reactions, including activation energies and reaction enthalpies, and for characterizing the structures of transition states.

For reactions analogous to those of 1-bromo-1-butene, ab initio calculations have been instrumental. For example, in the electrophilic addition of HBr to 1,3-butadiene (B125203), ab initio methods have been used to compute the energy profile, showing a large activation energy for the initial protonation step. mckendree.edu While DFT methods are often preferred for larger systems, ab initio calculations, particularly at higher levels of theory, are considered more accurate for smaller molecules and serve as benchmarks. mckendree.edu Studies on the bromination of various alkenes have employed ab initio methods like MP2 to optimize geometries and calculate energies, providing detailed insights into the reaction mechanisms. researchgate.net

The study of transition states is a key area where ab initio methods excel. For radical reactions, MP2 level theory has been successfully used to optimize the transition states for reactions between bromine atoms and hydrocarbons, allowing for the determination of reaction enthalpies. Although computationally intensive, these methods can achieve high accuracy. For instance, G3 and G3MP2 levels of theory, which are composite ab initio methods, have been used to calculate kinetic and thermodynamic parameters, though in some cases, DFT methods showed better agreement with experimental values for specific elimination reactions. researchgate.net

Table 2: Comparison of Ab Initio and DFT Methods for Reaction Energetics

| Method | Strengths | Limitations | Typical Application |

|---|---|---|---|

| Hartree-Fock (HF) | Computationally less expensive than post-HF methods. | Does not account for electron correlation, leading to inaccuracies in energy calculations. | Initial geometry optimizations, provides a baseline for more advanced methods. mckendree.edu |

| Møller-Plesset (MP2) | Includes electron correlation, improving accuracy for energies and geometries. | More computationally demanding than HF and DFT. | Calculating activation energies and transition state structures. researchgate.net |

| Density Functional Theory (DFT) | Good balance of accuracy and computational cost. sumitomo-chem.co.jp Effective for larger molecules. | Accuracy depends heavily on the chosen functional; can underestimate barrier heights. sumitomo-chem.co.jpresearchgate.net | Mechanism elucidation, reactivity prediction, and analysis of intermediates. |

| Coupled Cluster (CCSD(T)) | Considered the "gold standard" for high-accuracy energy calculations. | Very high computational cost, limited to small systems. | Benchmarking results from other methods. researchgate.net |

Theoretical Predictions of Regioselectivity and Stereoselectivity

Theoretical calculations are invaluable for predicting and explaining the regioselectivity and stereoselectivity of chemical reactions. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. msu.eduquora.com

In the context of this compound, reactions like the addition of hydrogen halides (HX) are prime examples where regioselectivity is crucial. The addition of HBr to an unsymmetrical alkene can follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, or anti-Markovnikov addition, which is often observed in radical reactions. libretexts.orgmasterorganicchemistry.com Computational studies can predict this outcome by calculating the stability of the possible carbocation or radical intermediates. libretexts.orgmasterorganicchemistry.com The pathway proceeding through the more stable intermediate is generally favored, thus determining the major regioisomer. masterorganicchemistry.com For example, the addition of HBr to 1,3-butadiene yields a mixture of 1,2- and 1,4-addition products, and the ratio can be explained by the relative stability of the resulting allylic carbocation intermediates. libretexts.orgualberta.ca

Stereoselectivity in reactions such as additions to the double bond can also be predicted. The addition of halogens like Br₂ to an alkene can proceed via syn-addition or anti-addition. masterorganicchemistry.com Theoretical modeling of the transition states, such as the cyclic bromonium ion intermediate in bromine addition, can reveal the preferred direction of nucleophilic attack, thus explaining the observed stereochemistry (e.g., the formation of trans products from addition to a cyclohexene). msu.edu For reactions involving planar intermediates like carbocations, nucleophilic attack can occur from either face of the plane. libretexts.org If the starting material is achiral, this leads to a racemic mixture of enantiomers, a result that can be confirmed computationally. libretexts.org In specific cases, such as the synthesis of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids, the stereoselective outcome is a key feature that can be rationalized through computational analysis of the reaction mechanism. organic-chemistry.org

Analysis of Intermediate Stability (e.g., Carbocations, Radicals)

The outcome of many organic reactions is dictated by the stability of the transient intermediates formed during the reaction. For this compound, key intermediates include carbocations and radicals. Computational chemistry provides essential tools for quantifying the stability of these species and understanding their electronic structure.

Carbocation stability is a central concept in electrophilic additions. In the addition of HBr to a molecule like 1,3-butadiene, the initial protonation leads to an allylic carbocation, which is stabilized by resonance. libretexts.orgualberta.ca This delocalization of the positive charge across multiple carbon atoms significantly enhances its stability compared to a non-allylic carbocation. brainly.comfiveable.me Computational methods can calculate the charge distribution and relative energies of different possible carbocations. The general stability order (tertiary > secondary > primary) is well-established and can be quantified through calculation. libretexts.orgopenstax.orgscribd.com The stability of the carbocation intermediate directly influences the reaction rate and the major product formed, as explained by Hammond's postulate. ualberta.ca For example, SN1 reactions of 3-bromo-1-butene (B1616935) and 1-bromo-2-butene proceed at similar rates because both form a resonance-stabilized allylic carbocation, a phenomenon that can be explained and explored through computational analysis. brainly.comopenstax.org

Radical intermediates are crucial in reactions initiated by peroxides or light, such as the anti-Markovnikov addition of HBr. The stability of carbon-centered radicals follows a similar trend to carbocations (tertiary > secondary > primary), and allylic radicals are particularly stable due to resonance delocalization of the unpaired electron. fiveable.memasterorganicchemistry.com Computational studies, including DFT and ab initio methods, can model these radical intermediates, predict their geometries, and calculate their relative energies. acs.orgfiveable.me This information is vital for predicting the regioselectivity of radical additions. The reaction will preferentially form the most stable radical intermediate, which then dictates the final product structure. fiveable.me For instance, in the radical addition of HBr to butadiene, the bromine radical adds to the terminal carbon to form the more stable, resonance-delocalized allylic radical. masterorganicchemistry.com

Table 3: Computationally Studied Intermediates in Alkene Reactions

| Intermediate | Reaction Type | Stabilizing Factors | Impact on Reaction Outcome | Reference |

|---|---|---|---|---|

| Allylic Carbocation | Electrophilic Addition, SN1 | Resonance delocalization, Hyperconjugation | Determines regioselectivity (Markovnikov) and reaction rate. Leads to 1,2- and 1,4-addition products. | libretexts.orgualberta.cabrainly.comopenstax.org |

| Allylic Radical | Radical Addition | Resonance delocalization | Determines regioselectivity (anti-Markovnikov). | fiveable.memasterorganicchemistry.com |

| Bromonium Ion | Bromine Addition | Cyclic structure, charge distribution | Leads to anti-addition stereoselectivity. | researchgate.net |

| 1,4-Biradical | Cycloaddition/Ring Contraction | Spin state (singlet vs. triplet) | Collapse of singlet biradical can be barrierless, explaining stereoretentive product formation. | acs.org |

Advanced Spectroscopic and Analytical Methodologies for 1 Bromo 1 Butene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 1-bromo-1-butene, allowing for the unambiguous differentiation between its (E) and (Z) stereoisomers. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling constants (J) of the vinylic protons are particularly diagnostic. The spatial arrangement of the substituents around the double bond influences the magnetic environment of these protons, leading to distinct spectral patterns for the cis ((Z)-isomer) and trans ((E)-isomer) configurations. For instance, the coupling constant between the two vinylic protons is typically larger for the trans isomer compared to the cis isomer, a key feature used in their differentiation.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The position of the carbon signals, especially those of the sp² hybridized carbons of the double bond, is sensitive to the stereochemistry and the presence of the electronegative bromine atom.

Interactive Table: Representative NMR Data for this compound Isomers

| Isomer | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| (E)-1-Bromo-1-butene | ¹H | Varies | Larger J-coupling for vinylic protons |

| (Z)-1-Bromo-1-butene | ¹H | Varies | Smaller J-coupling for vinylic protons |

| (E)-1-Bromo-1-butene | ¹³C | Distinct sp² carbon signals | N/A |

| (Z)-1-Bromo-1-butene | ¹³C | Distinct sp² carbon signals | N/A |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency. The table provides a generalized representation for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uhcl.edu In the context of this compound, the IR spectrum reveals characteristic absorption bands that confirm its key structural features.

The most significant absorptions in the IR spectrum of this compound include:

C=C Stretch: A moderate absorption band typically appears in the region of 1680-1640 cm⁻¹, which is characteristic of a carbon-carbon double bond. libretexts.org

=C-H Stretch: The stretching vibration of the vinylic carbon-hydrogen bonds gives rise to absorptions above 3000 cm⁻¹. libretexts.org

C-H Stretch (Alkyl): The stretching vibrations of the C-H bonds in the ethyl group appear in the range of 3000–2850 cm⁻¹. libretexts.org

C-Br Stretch: The carbon-bromine bond exhibits a characteristic stretching vibration in the fingerprint region of the spectrum, typically between 690-515 cm⁻¹. libretexts.org

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule, aiding in its definitive identification. uhcl.edudocbrown.info

Interactive Table: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| C=C | Stretch | 1680-1640 libretexts.org |

| =C-H | Stretch | > 3000 libretexts.org |

| C-H (alkyl) | Stretch | 3000-2850 libretexts.org |

| C-Br | Stretch | 690-515 libretexts.org |

Ultraviolet (UV) Absorption Spectroscopy for Electronic Structure

Ultraviolet (UV) spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of UV light, which promotes electrons from lower to higher energy orbitals. For this compound, the UV spectrum is characterized by electronic transitions involving the π electrons of the double bond and the non-bonding electrons of the bromine atom.

The primary absorption band for this compound in the UV region is typically attributed to a π → π* transition, where an electron is excited from a π bonding orbital to a π* antibonding orbital. The presence of the bromine atom can influence the position and intensity of this absorption. Studies on similar brominated alkenes show that the absorption spectrum can be used to differentiate between isomers. researchgate.netcdnsciencepub.com The gas-phase UV absorption spectrum of this compound shows a blue-shift relative to some of its isomers. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful methods employed for this purpose. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. For this compound, a reverse-phase (RP) HPLC method can be utilized. sielc.comsielc.com In this approach, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comsielc.com This method is scalable and can be adapted for preparative separations to isolate pure this compound. sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.govnih.gov This technique is particularly well-suited for the analysis of volatile compounds like this compound. researchgate.netgcms.cz The sample is vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the stationary phase. gcms.cz The separated components then enter the mass spectrometer for identification. GC-MS is invaluable for confirming the presence of this compound and for detecting and identifying any impurities. researchgate.netnih.govnih.gov

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a critical analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

When this compound is analyzed by mass spectrometry, it undergoes ionization, typically by electron impact (EI), to form a molecular ion ([M]⁺). A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units. This is due to the natural isotopic abundance of bromine, which consists of approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br. docbrown.info Therefore, for this compound (C₄H₇Br), molecular ion peaks will be observed at m/z 134 (for the ⁷⁹Br isotope) and m/z 136 (for the ⁸¹Br isotope). nih.govdocbrown.info

In addition to the molecular ion peaks, the mass spectrum will show a series of fragment ions, which are formed by the breakdown of the molecular ion. The fragmentation pattern is a unique "fingerprint" of the molecule and can be used to deduce its structure. Common fragmentation pathways for haloalkanes include the loss of the halogen atom and cleavage of carbon-carbon bonds. libretexts.org For this compound, a prominent peak at m/z 55 is often observed, corresponding to the loss of the bromine atom to form the C₄H₇⁺ cation. nih.gov

Interactive Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

| [C₄H₇⁷⁹Br]⁺ | 134 | Molecular ion with ⁷⁹Br isotope |

| [C₄H₇⁸¹Br]⁺ | 136 | Molecular ion with ⁸¹Br isotope |

| [C₄H₇]⁺ | 55 | Fragment ion resulting from loss of Br |

Applications of 1 Bromo 1 Butene As a Key Synthetic Building Block

Utility in Fine Chemical Synthesis

1-Bromo-1-butene is a highly adaptable intermediate in the synthesis of fine chemicals due to its capacity to undergo several key reaction types. ontosight.ailookchem.com As an alkyl halide, it readily participates in nucleophilic substitution reactions, where the bromine atom is displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups. Furthermore, it is employed in alkylation reactions, which are crucial for building more complex carbon skeletons.

The compound's reactivity profile also includes addition reactions across its double bond and elimination reactions to form dienes. Its versatility makes it an indispensable component for constructing intricate molecular architectures required in the fine chemical industry. lookchem.com

Table 1: Key Reactions of this compound in Fine Chemical Synthesis

| Reaction Type | Description | Reagents | Product Type |

| Nucleophilic Substitution | The bromine atom is replaced by a nucleophile. | Hydroxides, alkoxides, cyanides, etc. | Alcohols, ethers, nitriles, etc. |

| Alkylation | Forms new carbon-carbon bonds by reacting with nucleophiles like amines. | Amines, carbanions | Substituted butenes, complex cyclic structures |

| Addition | Halogens add across the carbon-carbon double bond. | Bromine (Br₂), Chlorine (Cl₂) | Dihalides (e.g., 1,2-dibromobutane) |

| Elimination | Removal of HBr to form a conjugated system. | Strong bases (e.g., potassium tert-butoxide) | Butadiene |

| Metathesis | Used in ring-closing metathesis after alkylation steps. | Grubbs' catalyst | Cyclic compounds (e.g., gymnodimine) |

Role in Pharmaceutical and Agrochemical Development

In the pharmaceutical and agrochemical sectors, this compound serves as a crucial starting material or intermediate for creating active compounds. ontosight.ailookchem.com Its ability to be incorporated into larger, more complex molecules makes it vital for the development of new drugs and crop protection agents. lookchem.com

A significant application is its role as a key precursor in the total synthesis of largazole, a potent histone deacetylase inhibitor with potential as an anti-cancer agent. It is also utilized in the preparation of dienehydrazides, which are compounds of interest in various biological applications. sigmaaldrich.com The compound's involvement in these syntheses highlights its importance in medicinal chemistry and the ongoing search for new therapeutic agents. lookchem.com

Precursor for the Synthesis of Diverse Organic Compounds (e.g., Alcohols, Ethers, Esters)

This compound is widely recognized as a versatile starting material for the synthesis of a range of other organic compounds, including alcohols, ethers, and esters. lookchem.com These transformations are typically achieved through nucleophilic substitution reactions, where the reactive carbon-bromine bond is targeted. ontosight.ai

By reacting this compound with a hydroxide (B78521) source, it can be converted into the corresponding butenol (B1619263) (an alcohol). Similarly, reaction with alkoxides yields ethers, and reaction with carboxylate salts produces esters. This capacity for conversion into various functional groups makes it an indispensable tool for synthetic chemists, enabling the production of a multitude of chemical products from a single precursor. lookchem.com

Contribution to Materials Science via Polymerization

The utility of this compound extends into materials science, where it functions as a monomer in polymerization reactions. ontosight.ai The presence of the double bond allows it to form polymers, while the bromo-functionalization can be retained in the polymer backbone for further modification or to impart specific properties.

It is employed in the synthesis of specialty polymers and copolymers that have applications as adhesives, coatings, and elastomers. ontosight.ai For instance, it can undergo radical polymerization to form polybutenes, which are used in sealants and adhesives. The ability to copolymerize with other monomers, such as ethylene (B1197577), allows for the creation of functionalized polyolefins with tailored properties for advanced material applications. mdpi.com

Involvement in Natural Product Synthesis

The synthesis of complex natural products often requires precise and versatile chemical building blocks, and this compound has proven to be a valuable tool in this field. Its defined structure and predictable reactivity allow for its incorporation into sophisticated synthetic pathways.

One of the most prominent examples of its use is in the total synthesis of largazole, a marine natural product with significant biological activity. Furthermore, it is a key component in a strategy involving double alkylation of lactams followed by a Grubbs ring-closing metathesis to yield gymnodimine (B114), a marine biotoxin. sigmaaldrich.com These examples underscore the compound's strategic importance in assembling complex, naturally occurring molecules from simpler, commercially available precursors.

Future Research Directions in 1 Bromo 1 Butene Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary focus of future research is the development of environmentally benign and efficient methods for synthesizing 1-bromo-1-butene and related vinyl bromides. Traditional methods often rely on harsh reagents and conditions, prompting a shift towards greener alternatives. organic-chemistry.orgmdpi.com

Key research directions include:

Microwave-Assisted Synthesis : Microwave irradiation has been shown to be a powerful tool for the stereoselective synthesis of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids. organic-chemistry.org This method offers significant advantages, including drastically reduced reaction times (0.2–1.0 minutes), high yields, and clean reaction profiles, making it a valuable technique for sustainable organic synthesis. organic-chemistry.org

Catalytic Routes using Greener Solvents : Research into copper nanoparticle-catalyzed reactions for the synthesis of vinyl-selenides from vinyl bromides is being conducted in water, a sustainable solvent. rsc.org Similarly, the use of amino acid-based ionic liquids as both the solvent and promoter for copper(I)-catalyzed couplings of vinyl bromides provides a mild, efficient, and recyclable system, eliminating the need for additional bases. organic-chemistry.org

Novel Catalytic Systems for Stereoselectivity : The development of highly stereoselective synthetic methods is crucial. Ruthenium-catalyzed silylative coupling, followed by a N-halosuccinimide-mediated halodesilylation, offers an efficient one-pot synthesis of (E)-β-aryl vinyl bromides. organic-chemistry.org Future work will likely explore expanding the substrate scope and catalytic efficiency of these novel systems.

| Method | Key Features | Sustainability Aspect | Reference |

|---|---|---|---|

| Radical Addition of HBr | Traditional method using peroxides; often lacks stereocontrol. | Uses hazardous reagents like peroxides. | |

| Microwave-Induced Debrominative Decarboxylation | Highly stereoselective for (Z)-isomers; very fast reaction times (0.2-1.0 min). | Energy efficient, rapid, clean reaction. | organic-chemistry.org |

| Copper(I) Catalysis in Ionic Liquids | Mild conditions, high stereoselectivity, no additional base needed. | Recyclable solvent/promoter system. | organic-chemistry.org |

| Ru-Catalyzed Silylative Coupling/Halodesilylation | Efficient one-pot synthesis of (E)-isomers. | High atom economy in a one-pot process. | organic-chemistry.org |

Exploration of New Catalytic Transformations

This compound is a valuable substrate for carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling. nobelprize.org Future research aims to discover new catalytic transformations that expand its synthetic utility.

Current areas of exploration include:

Electrochemical Cross-Coupling : An electroreductive cross-electrophile coupling protocol using nickel has been developed to construct 1,3-dienes from vinyl bromides. acs.org This sustainable method avoids external metal catalysts and reductants by releasing the nickel catalyst in situ from the electrodes. acs.org

Palladium-Catalyzed Carboamination : In the total synthesis of the complex natural product (+)-merobatzelladine B, a Pd-catalyzed carboamination between Z-1-bromo-1-butene and an allylpyrrolidine derivative was a key step. nih.gov This demonstrates a powerful strategy for constructing polycyclic alkaloids and highlights the potential for developing new intramolecular cyclization reactions. nih.gov

Copper-Catalyzed Couplings : Beyond palladium, copper catalysts are proving effective. Copper nanoparticles have been used for the phenyl-selenylation of vinyl bromides in water, and copper(I) salts catalyze the coupling of vinyl bromides with thiols and diselenides with high retention of stereochemistry. organic-chemistry.orgrsc.org

Coupling with Organoboron Compounds : The Suzuki-Miyaura cross-coupling of alkenyl bromides with potassium alkyltrifluoroborates is a robust method that tolerates a wide variety of functional groups. nih.gov Future work will likely focus on coupling with more complex or previously incompatible organoboron reagents.

| Transformation | Catalyst System | Significance | Reference |

|---|---|---|---|

| Reductive Cross-Coupling | Nickel (electrochemically generated) | Forms 1,3-dienes via a sustainable, reductant-free method. | acs.org |

| Carboamination | Pd/PCy₃ | Constructs complex nitrogen-containing polycycles for natural product synthesis. | nih.gov |

| Phenyl-selenylation | Copper Nanoparticles/Zn | Forms vinyl-selenides in water, a green solvent. | rsc.org |

| Alkyl-Alkenyl Coupling | PdCl₂(dppf)/Cs₂CO₃ | Suzuki-Miyaura coupling with sp³-hybridized alkyltrifluoroborates. | nih.gov |

Advanced Computational Modeling for Complex Reactivity

Understanding the intricate reaction mechanisms of this compound and related compounds is essential for controlling reaction outcomes. Advanced computational methods, such as Density Functional Theory (DFT), are becoming indispensable tools for this purpose.

A key example is the study of the electrophilic addition of HBr to 1,3-butadiene (B125203), which produces both 3-bromo-1-butene (B1616935) (a 1,2-addition product) and 1-bromo-2-butene (a 1,4-addition product). mckendree.eduualberta.ca

Mechanism and Energetics : Computational methods like PM3 have been used to map the energy profile of the reaction. mckendree.edu The calculations show that the reaction proceeds through a resonance-stabilized allylic carbocation intermediate. ualberta.cafiveable.me

Predicting Product Ratios : The models can calculate the activation energies for the formation of each isomeric product. mckendree.edu For the addition of HBr to butadiene, the 1,2-addition pathway leading to 3-bromo-1-butene has a lower activation energy (64.89 kJ/mol) than the 1,4-addition pathway (70.55 kJ/mol). mckendree.edu This correctly predicts that 3-bromo-1-butene is the kinetically favored product, formed faster at lower temperatures. mckendree.eduualberta.ca Conversely, 1-bromo-2-butene is the more thermodynamically stable product, favored at higher temperatures where the reversible reaction can reach equilibrium. ualberta.ca

Future Directions : Future computational studies will likely focus on modeling the more complex transition-metal-catalyzed reactions. These models could help in designing more selective and efficient catalysts by providing insights into the transition state geometries and the electronic factors that govern reactivity and stereoselectivity.

Expanding Applications in Emerging Chemical Technologies

While this compound is a staple in traditional organic synthesis, its future lies in its application as a key building block for advanced materials and complex functional molecules.

Advanced Materials and Polymers : The compound serves as a monomer or precursor in the synthesis of specialty polymers and copolymers with applications in materials science. ontosight.aiontosight.ai For instance, fluorinated analogues like 4-bromo-1,1,2-trifluoro-1-butene (B151897) are crucial intermediates for creating new materials. google.comchemicalbook.com

Pharmaceutical and Agrochemical Synthesis : this compound is a versatile reagent for producing pharmaceuticals and agrochemicals. lookchem.com Its role in the total synthesis of the biologically active marine natural product (+)-merobatzelladine B showcases its importance in accessing complex molecular architectures for drug discovery. nih.gov

Precursor for Functionalized Building Blocks : Research is exploring the use of this compound to create other useful synthetic intermediates. For example, it can be a starting material for producing a variety of other organic compounds like alcohols, ethers, and esters. lookchem.com Its isomer, 4-bromo-1-butene (B139220), has been used in the synthesis of the biotoxin gymnodimine (B114) and the anticancer agent largazole, indicating the potential of bromobutene scaffolds in medicinal chemistry. sigmaaldrich.com

The continued exploration of this compound's reactivity and the development of novel synthetic methodologies will undoubtedly secure its place as a valuable tool in addressing future challenges in chemistry, medicine, and materials science.

Q & A

Q. What are the most reliable synthetic routes for 1-bromo-1-butene, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via radical addition of HBr to but-1-yne in the presence of benzoyl peroxide (C₆H₅COO₂). This anti-Markovnikov addition proceeds via a peroxide-initiated mechanism, converting the triple bond to a double bond while introducing bromine at the terminal position . Key considerations include:

- Reagent stoichiometry : Excess HBr (1.5–2 equivalents) ensures complete conversion.

- Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions.

- Purification : Distillation under reduced pressure (e.g., 40–60°C at 10–20 mmHg) yields >95% purity .

Table 1 : Comparison of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) | Key Limitation |

|---|---|---|---|---|

| Radical addition | HBr, benzoyl peroxide | 85–90 | 95–97 | Requires anhydrous conditions |

| Halogenation of alkene | Br₂, light | 60–70 | 80–85 | Poor regioselectivity |

Q. How can researchers verify the structural identity and stereochemistry of this compound?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Terminal vinyl proton (δ 5.8–6.2 ppm, doublet) and allylic protons (δ 2.2–2.8 ppm, multiplet) confirm the double bond position.

- ¹³C NMR : Carbons adjacent to bromine (C1: δ 110–120 ppm; C2: δ 30–40 ppm) .

- IR spectroscopy : C-Br stretch (500–600 cm⁻¹) and C=C stretch (1650–1680 cm⁻¹) .

- Polarimetry : For stereoisomers (e.g., (Z) vs. (E)), specific optical rotation or NOESY NMR can resolve configurations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to limit inhalation exposure (NIOSH recommends <0.1 ppm air concentration) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Avoid latex due to permeability .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How does the stereochemical outcome of this compound synthesis vary under different catalytic systems?

- Methodological Answer : Radical additions (e.g., HBr/peroxide) favor anti-Markovnikov products but lack stereocontrol, yielding mixtures of (Z) and (E) isomers. For stereoselective synthesis:

Q. How should researchers address contradictory toxicity data in studies of this compound?

- Methodological Answer : Discrepancies in toxicity studies (e.g., neurotoxicity vs. carcinogenicity) arise from:

- Exposure duration : Acute vs. chronic studies (e.g., EPA’s 2020 risk evaluation prioritized chronic inhalation data) .

- Model systems : Rodent vs. human cell lines (e.g., HepG2 cells may underestimate metabolic activation) .

- Resolution strategy : Apply systematic review criteria (e.g., EPA’s Data Quality Evaluation) to prioritize studies with standardized protocols, peer review, and detailed exposure metrics .

Q. What methodologies are recommended for assessing the environmental persistence of this compound?

- Methodological Answer :

- Hydrolysis studies : Monitor degradation in aqueous buffers (pH 4–9) at 25°C. Half-life <24 hours suggests low persistence .

- Photodegradation : UV-Vis irradiation (λ = 254–365 nm) quantifies breakdown products via GC-MS .

- Bioaccumulation modeling : Use EPI Suite™ to estimate log Kow (predicted ~2.5) and BCF (bioaccumulation factor) .

Q. How can computational chemistry optimize reaction pathways for this compound derivatives?

- Methodological Answer :

- DFT calculations : Gaussian 09 at the B3LYP/6-31G* level predicts transition states for bromination reactions .

- Molecular dynamics : Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics using GROMACS .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bromine addition rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.